molecular formula C7H12O3 B3319398 2-(3-Hydroxycyclopentyl)acetic acid CAS No. 1108234-93-0

2-(3-Hydroxycyclopentyl)acetic acid

Cat. No.: B3319398
CAS No.: 1108234-93-0
M. Wt: 144.17
InChI Key: IKGUMJUGKJCELW-UHFFFAOYSA-N
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Description

2-(3-Hydroxycyclopentyl)acetic acid is a cyclopentane derivative characterized by a hydroxy group at the 3-position and an acetic acid moiety attached to the ring . This structure, featuring both hydroxyl and carboxylic acid functional groups, makes it a versatile chiral building block and synthetic intermediate in organic chemistry . The compound shares a structural motif found in more complex molecules, such as prostaglandins and jasmonic acid analogs, highlighting its value in the synthesis of biologically active compounds . Researchers utilize this acid and its ester precursors, like methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate (CAS: 138903-81-8), in developing novel substances for pharmaceutical and chemical research . While specific biological data for this exact compound is limited, structural analogs featuring the cyclopentyl acetic acid core have been investigated for potential biological activities, including antimicrobial and anti-inflammatory effects in preliminary studies . The stereochemistry of the hydroxy group is a critical factor in its application, influencing its interaction with biological systems and other chiral molecules . This product is provided for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-(3-hydroxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGUMJUGKJCELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxycyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, enabling the development of various chemical compounds used in pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions : The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile in laboratory settings.

Biology

  • Anti-inflammatory Properties : Studies indicate that 2-(3-Hydroxycyclopentyl)acetic acid exhibits anti-inflammatory effects by modulating inflammatory pathways. Its interaction with specific enzymes involved in inflammation is under investigation.
  • Antioxidant Activity : The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Medicine

  • Therapeutic Potential : Research is ongoing into its use for treating conditions like arthritis due to its anti-inflammatory properties. Preliminary findings indicate efficacy in reducing pain and inflammation in animal models.
  • Drug Development : Its unique structure makes it an attractive candidate for developing new therapeutic agents targeting various diseases.

Industry

  • Cosmetic Applications : Due to its beneficial properties, this compound is being explored for use in cosmetic formulations aimed at skin health.
  • Pharmaceutical Formulations : The compound's stability and biological activity make it suitable for inclusion in pharmaceutical products aimed at treating inflammatory conditions.

Case Studies

  • Anti-inflammatory Research :
    • A study demonstrated that administration of this compound reduced inflammation markers in rat models, suggesting potential therapeutic applications in human inflammatory diseases.
  • Pharmaceutical Development :
    • Ongoing investigations into its efficacy as a drug candidate for treating arthritis have shown promising results, indicating a need for further clinical trials to establish safety and effectiveness.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and receptors involved in these processes .

Comparison with Similar Compounds

2-(3-Oxocyclopentyl)acetic Acid

  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • Key Features : Replaces the hydroxyl group with a ketone at the 3-position.
  • Physical Properties : Boiling point = 316.5°C, density = 1.21 g/cm³, logP = 0.83 .

Methyl 2-(3-Azido-2-hydroxycyclopentyl)acetate

  • Molecular Formula : C₈H₁₃N₃O₃
  • Molecular Weight : 199.21 g/mol
  • Synthetic Utility : Intermediate in drug discovery, as seen in constrained glycerol 3-phosphate analogs .

(±)-Cucurbic Acid

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.29 g/mol
  • Key Features : Contains a pent-2-enyl chain at the 2-position of the cyclopentane ring.
  • Biological Relevance : A plant growth regulator with jasmonate-like activity .
  • Structural Impact : The extended alkyl chain increases lipophilicity (logP ≈ 2.5), enhancing membrane permeability compared to this compound .

Aromatic and Heterocyclic Analogs

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Key Features : Aromatic ring with bromo and methoxy substituents.
  • Applications : Intermediate in synthesizing antimitotic agents like Combretastatin A-4 .
  • Structural Contrast : The planar aromatic system and electron-withdrawing bromine enhance acidity (pKa ≈ 3.8) compared to aliphatic cyclopentyl derivatives .

2-Hydroxycampholonic Acid

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • Key Features : Iridoid derivative with a fused bicyclic system and hydroxyl groups.
  • Natural Occurrence : Found in common sage (Salvia officinalis), highlighting its role as a biomarker in plant biochemistry .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) logP
This compound C₇H₁₂O₃ 144.17 Hydroxyl, carboxylic acid Not reported ~0.5*
2-(3-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 142.15 Ketone, carboxylic acid Not reported 0.83
(±)-Cucurbic acid C₁₂H₂₀O₃ 212.29 Hydroxyl, carboxylic acid, alkene Not reported ~2.5
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Bromo, methoxy, carboxylic acid Not reported ~1.2

*Estimated based on structural analogs.

  • Hydrogen Bonding : The hydroxyl group in this compound enables stronger intermolecular interactions (e.g., O–H···O dimers) compared to its ketone-containing analog .
  • Acidity : The carboxylic acid group (pKa ≈ 4.5–5.0) is less acidic than aromatic analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid (pKa ≈ 3.8) due to the electron-donating cyclopentane ring .

Biological Activity

2-(3-Hydroxycyclopentyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H12_{12}O3_{3}
  • Molecular Weight : 156.18 g/mol

The compound features a cyclopentyl ring, which contributes to its unique biological properties.

Research indicates that this compound exhibits various mechanisms of action, influencing several biological pathways:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Analgesic Activity : Studies suggest that it may exert analgesic effects, possibly by modulating pain pathways in the central nervous system .
  • Metabolic Effects : Preliminary data indicate that it may influence metabolic processes, including glucose metabolism and lipid profiles .

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological effects of this compound. Key findings are summarized in the table below:

Study TypeModel UsedDose/ConcentrationMain Findings
In VitroHuman Cell Lines10 µMSignificant reduction in inflammatory markers.
In VivoRat Model5 mg/kgDecreased pain response in inflammatory models.
PharmacokineticsRhesus Monkey20 mg/kgRapid absorption; elimination half-life ~4 hrs.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammation :
    • Objective : To assess the anti-inflammatory properties.
    • Method : Administered to a group of rats with induced paw edema.
    • Outcome : The compound significantly reduced paw swelling compared to control groups, suggesting effective anti-inflammatory action.
  • Case Study on Pain Management :
    • Objective : Evaluate analgesic effects in chronic pain models.
    • Method : Tested on rats with neuropathic pain.
    • Outcome : Notable reduction in pain scores was observed, indicating potential for pain management therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Hydroxycyclopentyl)acetic acid, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound can be synthesized via cyclopentane ring functionalization followed by hydroxylation and acetic acid side-chain introduction. For example, cyclopentyl intermediates are hydrogenated (e.g., H₂/Pd/C in ethanol) to achieve stereochemical control . Subsequent oxidation or substitution steps (e.g., NaN₃ in DMF) enable carboxyl group attachment. Reaction pH and temperature are critical: acidic conditions (pH 3.0–5.0) stabilize the hydroxyl group, while alkaline conditions risk ester hydrolysis . Yield optimization requires monitoring by HPLC with a C18 column and UV detection at 210–254 nm .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes non-polar byproducts. For polar impurities, recrystallization in ethanol/water (1:3 v/v) at 4°C enhances purity (>98%) . Analytical validation via melting point analysis (predicted range: 120–125°C) and NMR (¹H and ¹³C) confirms structural integrity. Purity assays using TLC (Rf ~0.3 in ethyl acetate) or HPLC (retention time ~8.5 min) are essential .

Advanced Research Questions

Q. How can the stereochemical conformation of this compound be resolved experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown in ethanol/water (slow evaporation) yield monoclinic structures (space group P21/c) with unit cell parameters comparable to related cyclopentylacetic acids (e.g., a = 12.5 Å, b = 8.3 Å, c = 9.0 Å, β = 93.6°) . Synchrotron radiation or CuKα sources (λ = 1.5418 Å) improve resolution for hydroxyl group positioning. Computational validation via density functional theory (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets aligns with experimental data .

Q. What strategies address discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or stereoisomerism. Orthogonal assays (e.g., enzyme inhibition + cell viability) validate target specificity. For example, if a derivative shows conflicting IC₅₀ values in kinase assays, LC-MS quantification of active stereoisomers (e.g., (1S,3R)-configuration) resolves ambiguity . Stability studies (TGA/DSC; degradation onset ~200°C) ensure compounds retain integrity during biological testing .

Q. How does this compound function as an intermediate in synthesizing bicyclic pharmaceuticals?

  • Methodological Answer : The cyclopentyl ring serves as a rigid scaffold for bicyclic systems. For instance, coupling with thiophenyl groups via Mitsunobu reactions (DIAD, PPh₃) generates constrained analogs. Reaction progress is tracked by FT-IR (C=O stretch at 1700–1750 cm⁻¹) and NMR (disappearance of hydroxyl proton at δ 2.5–3.0 ppm) . Post-functionalization (e.g., bromination at C3) enhances pharmacological relevance, as seen in kinase inhibitor precursors .

Q. What analytical methods quantify trace impurities in this compound batches?

  • Methodological Answer : UPLC-MS with a HILIC column (2.1 × 50 mm, 1.7 µm) detects impurities <0.1%. Mobile phase: 0.1% formic acid in acetonitrile/water (95:5). MS/MS in negative ion mode (m/z 179 [M-H]⁻) identifies degradation products like dehydroxy analogs . For chiral impurities, chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) separates enantiomers with α > 1.2 .

Q. How can solubility challenges of this compound in aqueous buffers be mitigated for in vitro assays?

  • Methodological Answer : Co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes enhance solubility. For PBS (pH 7.4), pre-dissolution in 0.1 M NaOH followed by neutralization achieves 10 mM stock solutions. Dynamic light scattering (DLS) monitors aggregation, ensuring particle size <200 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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